Cas no 1355623-65-2 (N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide)

N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide is a synthetic organic compound featuring a unique molecular structure combining a cyanocyclopentyl group, a dihydroindenyl moiety, and a hydroxypropyl-substituted aminoacetamide backbone. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or enzymatic pathways. The presence of both polar (hydroxypropyl) and nonpolar (indenyl, cyanocyclopentyl) groups enhances its versatility in drug design, offering balanced solubility and binding properties. The nitrile functionality may further enable derivatization for structure-activity relationship studies. Its well-defined stereochemistry and modular structure make it a valuable scaffold for medicinal chemistry applications.
N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide structure
1355623-65-2 structure
Product Name:N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide
CAS No:1355623-65-2
MF:C20H27N3O2
MW:341.447284936905
CID:5668345
PubChem ID:56790448
Update Time:2025-06-08

N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide
    • Z1203837759
    • AKOS033163062
    • N-(1-cyanocyclopentyl)-2-[2,3-dihydro-1H-inden-1-yl(3-hydroxypropyl)amino]acetamide
    • EN300-26686977
    • 1355623-65-2
    • Inchi: 1S/C20H27N3O2/c21-15-20(10-3-4-11-20)22-19(25)14-23(12-5-13-24)18-9-8-16-6-1-2-7-17(16)18/h1-2,6-7,18,24H,3-5,8-14H2,(H,22,25)
    • InChI Key: KWZXYHFBCBRAPH-UHFFFAOYSA-N
    • SMILES: O=C(CN(CCCO)C1C2C=CC=CC=2CC1)NC1(C#N)CCCC1

Computed Properties

  • Exact Mass: 341.21032711g/mol
  • Monoisotopic Mass: 341.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 76.4Ų

N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide Pricemore >>

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Additional information on N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide

Research Brief on N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide (CAS: 1355623-65-2)

In recent years, the compound N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide (CAS: 1355623-65-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of neurological disorders and metabolic diseases. The presence of a cyanocyclopentyl moiety and a hydroxypropylaminoacetamide backbone suggests its potential as a modulator of specific biological pathways, making it a promising candidate for drug development.

Recent studies have focused on elucidating the pharmacological properties of this compound, including its binding affinity, selectivity, and mechanism of action. Preliminary data indicate that N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide exhibits high affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in a variety of physiological processes. This finding has spurred further research into its potential as a therapeutic agent for conditions such as Parkinson's disease, diabetes, and chronic pain.

One of the key challenges in the development of this compound has been optimizing its pharmacokinetic profile. Researchers have employed advanced computational modeling and structure-activity relationship (SAR) studies to enhance its bioavailability and reduce off-target effects. Recent publications highlight the successful synthesis of derivatives with improved metabolic stability and blood-brain barrier penetration, which are critical for its application in central nervous system (CNS) disorders.

In addition to its therapeutic potential, N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide has also been explored as a tool compound in chemical biology. Its ability to selectively modulate specific receptor subtypes makes it a valuable probe for studying signal transduction pathways and identifying novel drug targets. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into preclinical and clinical studies.

Despite these advancements, several questions remain unanswered. For instance, the long-term safety and efficacy of this compound in human subjects are yet to be fully established. Ongoing research aims to address these gaps through rigorous in vitro and in vivo testing, as well as through the development of more sophisticated delivery systems. The integration of multi-omics approaches, such as proteomics and metabolomics, is expected to provide deeper insights into its mechanism of action and potential side effects.

In conclusion, N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide represents a promising avenue for drug discovery and chemical biology research. Its unique structural and pharmacological properties position it as a versatile molecule with broad therapeutic potential. Continued investment in research and development is essential to fully unlock its benefits and address the remaining challenges in its clinical translation.

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